![molecular formula C23H23FN2O4 B12420607 (2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)
(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK973 is a highly selective, orally bioavailable inhibitor of the second bromodomains (BD2s) of the bromodomain and extra-terminal (BET) family of proteins. It exhibits a pIC50 of 7.8 and a pKd of 8.7 specifically for BRD4 BD2, demonstrating a remarkable selectivity of 1600-fold for BRD4 BD2 over BRD4 BD1 . This compound has shown significant potential in cancer research due to its ability to regulate gene transcription by inhibiting BET proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GSK973 involves a series of steps that have been optimized for large-scale production. The synthetic route includes a saponification/amide coupling sequence, which was replaced with a one-step aminocarbonylation to improve efficiency . The reaction conditions for the synthesis are as follows:
- CO (1 atm), 5 mol % Pd(OAc)2, 5 mol % Xantphos, 1.3 equiv amine·HCl, 2.5 equiv 2,6-lutidine, 1,4-dioxane, 85°C, 16 h, 95% yield .
- 42% w/w SiliaMetS Thiol, CH2Cl2/MeOH, room temperature, then trituration in EtOAc, 83% yield .
Industrial Production Methods
For industrial production, the synthesis has been scaled up to provide sufficient material for pre-clinical efficacy and safety studies. The process has been made more environmentally friendly by reducing the number of steps from 10 to 7, changing solvents, and increasing the overall yield from 10% to 25% .
Analyse Chemischer Reaktionen
Types of Reactions
GSK973 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in GSK973.
Substitution: Substitution reactions are common, where functional groups in GSK973 are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
GSK973 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of BET proteins in gene transcription.
Biology: Helps in understanding the epigenetic regulation of gene expression.
Industry: Utilized in the development of new therapeutic agents targeting BET proteins.
Wirkmechanismus
GSK973 exerts its effects by selectively inhibiting the second bromodomains (BD2s) of the BET family of proteins. This inhibition prevents the binding of BET proteins to acetylated lysine residues on histone tails, thereby disrupting the regulation of gene transcription . The molecular targets include BRD2, BRD3, BRD4, and BRDT, with a high selectivity for BRD4 BD2 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
JQ1: Another BET inhibitor with a broader activity profile, targeting both BD1 and BD2.
I-BET762: A pan-BET inhibitor with similar applications in cancer research.
OTX015: A clinical-stage BET inhibitor with activity against multiple bromodomains.
Uniqueness of GSK973
GSK973 stands out due to its exceptional selectivity for BD2 over BD1, making it a valuable tool for studying the specific contributions of BD2 to BET-associated functional phenotypes . Its high oral bioavailability and good pharmacokinetics further enhance its utility in pre-clinical and clinical research .
Eigenschaften
Molekularformel |
C23H23FN2O4 |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
(2S,3S)-2-(fluoromethyl)-7-N-methyl-5-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide |
InChI |
InChI=1S/C23H23FN2O4/c1-25-23(28)15-8-13(22(27)26-20-16-10-29-11-17(16)20)7-14-19(12-5-3-2-4-6-12)18(9-24)30-21(14)15/h2-8,16-20H,9-11H2,1H3,(H,25,28)(H,26,27)/t16-,17+,18-,19+,20?/m1/s1 |
InChI-Schlüssel |
WZQLVEPIBAOOGF-SFDMMAKQSA-N |
Isomerische SMILES |
CNC(=O)C1=CC(=CC2=C1O[C@@H]([C@H]2C3=CC=CC=C3)CF)C(=O)NC4[C@H]5[C@@H]4COC5 |
Kanonische SMILES |
CNC(=O)C1=CC(=CC2=C1OC(C2C3=CC=CC=C3)CF)C(=O)NC4C5C4COC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)
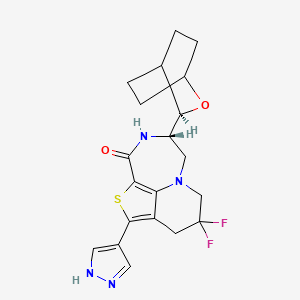

![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)
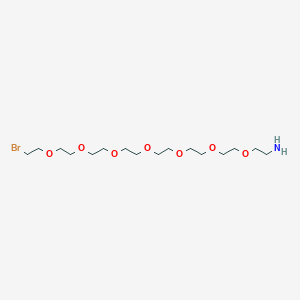
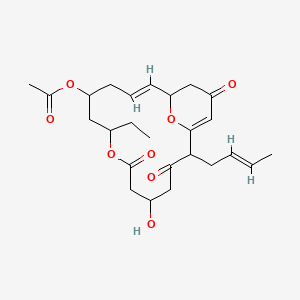
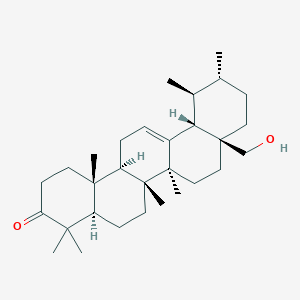

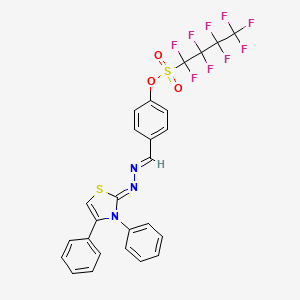
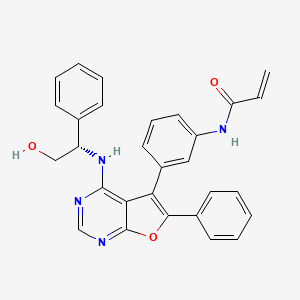
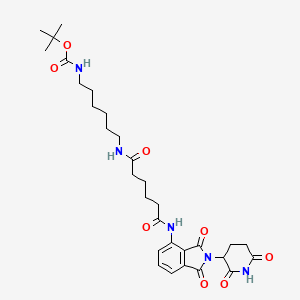
![sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate](/img/structure/B12420591.png)

